Deschloroaripiprazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deschloroaripiprazole is a chemical compound related to aripiprazole, a medication primarily used to treat schizophrenia and bipolar disorder. While specific information on Deschloroaripiprazole is scarce, understanding its chemical structure and properties can be approached by studying related compounds and general principles of organic and medicinal chemistry.
Synthesis Analysis
The synthesis of complex organic molecules like Deschloroaripiprazole often involves multi-step chemical reactions, starting from simpler molecules. For instance, the synthesis of similar compounds has been demonstrated through methods such as the enantioselective oxa-Michael reaction, which could potentially be applied or adapted for Deschloroaripiprazole synthesis (Ravindra, Maity, Das, & Ghorai, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to Deschloroaripiprazole can be elucidated using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within a molecule and its stereochemistry (Stibrany & Potenza, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds like Deschloroaripiprazole can include processes such as dealkylation, as seen in the degradation of similar molecules by radicals (Lutze et al., 2015). These reactions can significantly affect the chemical properties and biological activity of the compound.
科学的研究の応用
Cariprazine and Its Pharmacological Profile
Cariprazine Overview Cariprazine is a novel atypical antipsychotic drug approved for treating adults with schizophrenia and bipolar manic or mixed episodes. It exhibits a partial agonist action on dopamine D2, D3 receptors, and serotonin 5-HT1A receptors, with antagonist effects on 5-HT2A, 5-HT2B, and H1 receptors. This pharmacological differentiation from other antipsychotics, both typical and atypical, is noteworthy. Cariprazine and its metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have a unique pharmacokinetic profile that contributes to its effectiveness and safety in treating bipolar I disorder and schizophrenia (Patel et al., 2022).
Clinical Applications and Efficacy The clinical efficacy of Cariprazine has been demonstrated in various studies, showcasing its potential benefits as a therapeutic alternative in addressing the clinical needs for better therapy in severe neuropsychiatric conditions. Cariprazine's ability to address a wide array of psychopathological symptoms, including reality distortion, disorganized thought, negative symptoms, mood disturbances, anhedonia, and cognitive impairment, is attributed to its predominantly D3 receptor preferring affinity. This functional selectivity, according to the prevailing neuronal environment, contributes to its efficacy across a broad spectrum of symptoms and to a favorable side effect profile. Cariprazine may be particularly advantageous for patients with predominant negative and cognitive symptoms of schizophrenia, as well as those with metabolic syndrome (Batinić et al., 2021).
Pharmacokinetic Considerations Cariprazine's pharmacokinetics is less dependent on cytochrome P450 enzymes than other drugs in its class, resulting in greater consistency across patients with different genotypes. This pharmacokinetic profile, characterized by the nonenzymatic clearance of Cariprazine, ensures more stable and predictable drug levels in the body, potentially reducing the risk of adverse reactions and increasing treatment efficacy (Vasiliu, 2023).
作用機序
Target of Action
Deschloroaripiprazole, like its parent compound aripiprazole, is believed to primarily target dopaminergic D2 and D3 receptors , as well as serotonin 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
Deschloroaripiprazole acts as a partial agonist at the D2 and 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor . This means it can both stimulate and inhibit dopamine, depending on the receptor and the context .
Biochemical Pathways
The biochemical pathways affected by deschloroaripiprazole are likely similar to those affected by aripiprazole, given their similar receptor targets. These pathways include dopaminergic and serotonergic pathways , which are involved in mood regulation and other cognitive functions . .
Pharmacokinetics
Aripiprazole is metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4, which mainly form its active metabolite dehydro-aripiprazole . Given the structural similarity, deschloroariprazole is likely to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The genetic polymorphism of CYP2D6 can cause variability in plasma concentrations, suggesting that genotype may influence the bioavailability of deschloroaripiprazole .
Result of Action
The molecular and cellular effects of deschloroaripiprazole are likely to be similar to those of aripiprazole, given their similar modes of action. Aripiprazole’s effects include modulation of dopaminergic and serotonergic neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia, bipolar disorder, and major depressive disorder .
特性
IUPAC Name |
7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZYPOWFMWSAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deschloroaripiprazole | |
CAS RN |
203395-81-7 |
Source
|
Record name | Deschloro aripiprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESCHLORO ARIPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。